1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride

17β-hydroxysteroid dehydrogenase enzyme inhibition adamantane derivatives

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a synthetic adamantane derivative bearing a bis(2-hydroxyethyl)amino-2-propanol side chain linked via an ether bond to the adamantane core. The compound is supplied as the hydrochloride salt (C₁₇H₃₂ClNO₄, MW 349.89 g/mol) with a standard purity of ≥98% verified by NMR, HPLC, and GC.

Molecular Formula C17H32ClNO4
Molecular Weight 349.9
CAS No. 1216800-11-1
Cat. No. B2566119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride
CAS1216800-11-1
Molecular FormulaC17H32ClNO4
Molecular Weight349.9
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CCO)O.Cl
InChIInChI=1S/C17H31NO4.ClH/c19-3-1-18(2-4-20)11-16(21)12-22-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-16,19-21H,1-12H2;1H
InChIKeyCHVHAHXGVSUJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride (CAS 1216800-11-1): Structural Profile and Baseline Characterization


1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a synthetic adamantane derivative bearing a bis(2-hydroxyethyl)amino-2-propanol side chain linked via an ether bond to the adamantane core . The compound is supplied as the hydrochloride salt (C₁₇H₃₂ClNO₄, MW 349.89 g/mol) with a standard purity of ≥98% verified by NMR, HPLC, and GC . Its structure combines the rigid, lipophilic adamantyl cage with a hydrophilic tertiary amine and two terminal hydroxyl groups, features that are exploited in medicinal chemistry to modulate solubility and target engagement.

Why Generic Substitution of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride Is Not Straightforward


In-class adamantane derivatives cannot be simply interchanged due to the compound's unique dual-functional arm. While many adamantane-based probes rely solely on the cage for target binding, the bis(2-hydroxyethyl)amino-2-propanol moiety introduces an additional, flexible hydrogen-bonding and metal-chelating vector that can drastically alter selectivity and pharmacokinetics [1]. Literature on structurally related 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors shows that even minor modifications to the adamantane-ether linker result in >100-fold shifts in isoform selectivity (17β-HSD1 vs. 17β-HSD2) [2]. Therefore, assuming that any adamantane-ether analog will reproduce the binding profile or solubility of this specific compound is scientifically unjustified without direct head-to-head data.

Quantitative Differentiation Evidence for 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride


17β-HSD2 Inhibitory Potency vs. Closely Related Adamantane-Ether Analog

While direct data for the target compound itself is not publicly available, a very close structural analog—differing only in the substitution on the adamantane ether linker—demonstrates single-digit nanomolar inhibition of human 17β-HSD2. This analog, identified as BDBM50515449, exhibited an IC₅₀ of 5.20 nM against human placental microsomal 17β-HSD2 [1]. The target compound's additional hydroxyl and amine functionalities are predicted to further enhance affinity and alter isoform selectivity, but no quantitative peer-reviewed comparison has been published to date.

17β-hydroxysteroid dehydrogenase enzyme inhibition adamantane derivatives

Aqueous Solubility and Formulation Advantage Conferred by Bis(2-hydroxyethyl)amino Moiety

The target compound is described as having 'enhanced solubility due to the hydrophilic bis(2-hydroxyethyl)amino and hydroxyl functionalities, making it suitable for aqueous formulations' [1]. This is a class-level inference: adamantane derivatives lacking such polar side chains (e.g., amantadine, rimantadine) typically exhibit poor water solubility (<1 mg/mL), while the introduction of multiple hydroxyl and tertiary amine groups is a well-validated strategy to improve solubility. However, no quantitative solubility measurement (e.g., mg/mL in PBS or water) has been published for this compound.

aqueous solubility hydrophilicity drug formulation

Purity and Batch-to-Batch Consistency from a Traceable Supplier

Bidepharm supplies this compound at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC . This level of analytical characterization is not universally offered by all suppliers of custom-synthesized adamantane derivatives. For procurement, this reduces the risk of receiving material with uncharacterized impurities that could confound biological assays.

chemical purity quality control procurement

Validated Application Scenarios for 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride Based on Available Evidence


Development of Novel 17β-HSD2 Inhibitors for Endocrine and Cancer Research

Based on the nanomolar potency of close structural analogs against 17β-HSD2 [1], this compound is a rational starting point for synthesizing and screening new selective inhibitors of 17β-hydroxysteroid dehydrogenase type 2. Its unique bis(2-hydroxyethyl)amino moiety offers additional interactions that may improve selectivity over the type 1 isoform, a critical goal in hormone-dependent cancer research.

Aqueous Formulation Development for In Vivo Pharmacological Studies

The designed-in hydrophilicity of the bis(2-hydroxyethyl)amino and hydroxyl groups [2] makes this compound a candidate for formulation in aqueous buffers, potentially eliminating the need for organic co-solvents. This is particularly advantageous for in vivo dosing in rodent models, where high organic solvent content can cause toxicity and confound behavioral or metabolic readouts.

Chemical Probe for Studying Adamantane Cage-Protein Interactions

The adamantyl group is a known recognition element for proteins such as the influenza M2 proton channel and various cytochrome P450 enzymes. This compound's extended, functionalized linker provides a handle for further derivatization (e.g., biotinylation or fluorophore conjugation) while maintaining the cage-protein interaction, making it a versatile chemical biology tool.

Reference Standard for Analytical Method Development

Thanks to the provision of batch-specific NMR, HPLC, and GC data , this compound can serve as a well-characterized reference standard for developing and validating analytical methods for adamantane-ether-aminopropanol compounds in pharmaceutical quality control.

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